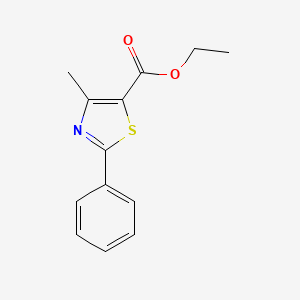

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)14-12(17-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPLITQTMHJFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372512 | |

| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-64-3 | |

| Record name | ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus is on the well-established Hantzsch thiazole synthesis, detailing the reaction mechanism, step-by-step experimental protocols for precursor synthesis and the final cyclization, and critical process parameters. This document is intended for an audience of researchers, organic chemists, and drug development professionals, offering actionable insights grounded in established chemical principles.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and anticancer properties.[1] Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a key intermediate, providing a versatile platform for further functionalization and the development of novel therapeutic agents and advanced materials.[2][3] Its synthesis is a foundational process for laboratories engaged in heterocyclic chemistry. The most reliable and widely adopted method for constructing this 2,4,5-trisubstituted thiazole is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[4]

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[4][5] For the target molecule, this involves the reaction between Thiobenzamide and Ethyl 2-chloro-3-oxobutanoate .

The overall reaction proceeds via nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration, with the aromaticity of the resulting thiazole ring serving as a powerful thermodynamic driving force for the reaction.[6]

Logical Workflow of the Synthesis

The synthesis is best approached as a three-stage process, ensuring the purity of intermediates for a high-yield final condensation.

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

An In-Depth Mechanistic Guide to the Hantzsch Synthesis of Thiazole Ethyl Carboxylates

Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this critical heterocyclic scaffold.[3][4] This guide provides an in-depth analysis of the Hantzsch reaction mechanism, with a specific focus on the synthesis of ethyl thiazole-4-carboxylate derivatives. These compounds are valuable intermediates, particularly in the creation of advanced pharmaceutical agents.[1][5] We will explore the causal relationships behind experimental choices, present a validated protocol, and offer insights for researchers, scientists, and drug development professionals aiming to master this essential transformation.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-halocarbonyl compound and a thioamide-containing reagent.[2][3][6] The reaction's robustness and tolerance for a wide range of substituents make it a favored method for generating diverse thiazole libraries.[7]

The specific focus of this guide is on reactions utilizing α-halocarbonyls that contain an ethyl carboxylate group, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate.[5] Reacting these precursors with a thioamide source, like thiourea, directly yields highly functionalized thiazoles bearing an ethyl carboxylate group, a versatile handle for further synthetic modifications.[1][5]

Core Reaction Mechanism: A Step-by-Step Analysis

The formation of the thiazole ring proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[6][8] The driving force for the reaction is the formation of the stable, aromatic thiazole ring.[9]

The overall transformation is as follows:

Let's dissect the mechanism into its fundamental steps:

-

Step A: Nucleophilic Attack (Sₙ2 Thioalkylation) The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the halocarbonyl compound.[9][10] This is a classic Sₙ2 displacement of the halide leaving group (e.g., Br⁻ or Cl⁻), forming an S-alkylated isothioamide intermediate.[9][10] The high nucleophilicity of the sulfur atom is a key factor in this initial step.

-

Step B: Intramolecular Cyclization Following the initial S-alkylation, the nitrogen atom of the isothioamide intermediate acts as a nucleophile. It attacks the carbonyl carbon of the original α-halocarbonyl moiety in an intramolecular fashion.[8][10] This step forges the crucial C-N bond that closes the five-membered ring, resulting in a hydroxythiazoline intermediate.[6][7]

-

Step C: Dehydration to Form the Aromatic Ring The hydroxythiazoline intermediate is typically not isolated.[6] It readily undergoes acid-catalyzed dehydration, eliminating a molecule of water. This elimination step introduces a second double bond into the ring, leading to the formation of the thermodynamically stable, aromatic thiazole product.[9]

Below is a diagram illustrating the core mechanistic pathway for the synthesis of an ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality in Experimental Design

The success of the Hantzsch synthesis hinges on the careful selection of reagents and conditions. Understanding the "why" behind these choices is critical for optimization and troubleshooting.

-

Choice of α-Halocarbonyl: Reactivity follows the order I > Br > Cl. Ethyl bromopyruvate and ethyl 2-chloroacetoacetate are common choices due to their commercial availability and balanced reactivity.[5] The ethyl carboxylate group is generally stable under the reaction conditions.

-

Thioamide Source: Thiourea is widely used to produce 2-aminothiazoles, which are highly valuable precursors in medicinal chemistry.[1][10] Substituted thioamides or thiosemicarbazides can be used to introduce diversity at the 2-position of the thiazole ring.[6]

-

Solvent Selection: Polar protic solvents like ethanol are frequently employed.[8] Ethanol can facilitate the reaction by stabilizing charged intermediates and participating in proton transfer steps during the dehydration phase. In some cases, aprotic solvents like DMF or solvent-free conditions are used, particularly in modern variations of the reaction.[11][12]

-

Temperature and Reaction Time: Heating is typically required to overcome the activation energy for the cyclization and dehydration steps.[9] Reaction temperatures often range from 60-80°C.[1][13] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.

-

Role of Base: While the reaction can proceed without a base, one is often added during the workup. The reaction generates one equivalent of acid (e.g., HBr or HCl).[9] This acid protonates the basic nitrogen atoms of the thiazole product, forming a salt that is often soluble in the reaction medium.[9] Adding a weak base like sodium carbonate or ammonia during workup neutralizes this salt, causing the free, neutral thiazole product to precipitate, simplifying its isolation.[1][8]

Validated Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of a common thiazole ethyl carboxylate building block.

Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established literature procedures.[1][13]

Materials:

-

Ethyl 2-chloroacetoacetate (1 equiv.)

-

Thiourea (1-1.2 equiv.)

-

Ethanol (as solvent)

-

Aqueous ammonia or Sodium Carbonate solution (for workup)

-

Water

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0-1.2 equivalents) in ethanol.

-

Addition of Haloketone: While stirring, slowly add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution at room temperature.[13]

-

Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 5-6 hours.[13] Monitor the disappearance of the starting materials using TLC (e.g., using a 2:1 petroleum ether-ethyl acetate mobile phase).[1]

-

Workup & Isolation: After the reaction is complete, cool the mixture to room temperature. A solid hydrohalide salt of the product may precipitate.

-

Neutralization: Slowly add aqueous ammonia or a 5% sodium carbonate solution to the stirred mixture until the pH is adjusted to 9-10.[13] This neutralizes the hydrohalide salt, precipitating the free base product.

-

Filtration: Stir the resulting slurry for 15-30 minutes. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.[1]

-

Drying & Purification: Dry the collected solid under vacuum. The product is often of high purity, but can be further purified by recrystallization from a suitable solvent like ethyl acetate if necessary.[1]

Data Presentation: Substrate Scope

The Hantzsch synthesis is highly versatile. The following table illustrates how different α-halocarbonyls and thioamide sources can be combined to generate a variety of substituted thiazoles.

| α-Halocarbonyl Component | Thioamide Component | Resulting Thiazole Product |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethyl 2-amino-4-methylthiazole-5-carboxylate |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate |

| 3-Bromo-2-pentanone | Thioacetamide | 2,5-Dimethyl-4-ethylthiazole |

| Phenacyl bromide | Benzothioamide | 2,4-Diphenylthiazole |

Experimental Workflow Visualization

The following diagram outlines the typical laboratory workflow for the Hantzsch synthesis, from initial setup to final product characterization.

Conclusion

The Hantzsch thiazole synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its application in creating ethyl carboxylate-substituted thiazoles provides direct access to versatile intermediates crucial for the development of novel therapeutics and functional materials. A thorough understanding of its mechanism and the rationale behind key experimental parameters allows researchers to harness its full potential, enabling the efficient and reliable production of these valuable heterocyclic compounds. Modern advancements, such as microwave-assisted synthesis and the use of novel catalysts, continue to expand the utility of this century-old reaction, ensuring its relevance for years to come.[6][14]

References

-

Gomha, S. M., et al. (2017). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 22(9), 1423. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Wang, Y., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 49(6), 1435-1439. [Link]

-

Organic Chemistry. (2019). synthesis of thiazoles. YouTube. [Link]

-

Banu, H., & Singh, R. V. (2020). Synthetic Strategies for Hydrazinyl Thiazole Derivatives. Current Organic Synthesis, 17(7), 522-545. [Link]

-

Mohurle, S., & Maiti, B. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

-

Potter, G. A., & Nicolaou, K. C. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Organic Syntheses, 82, 11-14. [Link]

- Guan, R., & Zhu, H. (2012). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

- Li, J., et al. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Shinde, S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Scientific Research in Science and Technology, 9(4), 215-221. [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2828. [Link]

-

Al-Mulla, A. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

-

Shital Mohurle & Barnali Maiti. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

-

Nguyen, T. L. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 456-475. [Link]

-

Kumar, A., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(8), 5187-5196. [Link]

-

Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2828. [Link]

-

CUTM Courseware. (n.d.). Thiazole. [Link]

-

Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 168-173. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. synarchive.com [synarchive.com]

- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 14. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]

A Spectroscopic Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 53715-64-3).[1] As a member of the thiazole class of heterocyclic compounds, this molecule serves as a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in drug development and chemical synthesis. This document details the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, offering field-proven insights into the interpretation of its spectral data for researchers, scientists, and drug development professionals. The analysis is grounded in data from analogous structures and established spectroscopic principles to provide a robust framework for its characterization.

Molecular Structure and Physicochemical Properties

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a substituted thiazole featuring a phenyl ring at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate group at the 5-position. These substituents create a distinct electronic environment that is reflected in its spectroscopic signature.

Key Properties:

Caption: Molecular structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Experimental Protocol & Rationale

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. A standard protocol involves dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. A high-field instrument (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is crucial for resolving the aromatic multiplets and the ethyl group's quartet and triplet.

Expected Spectral Data & Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9-8.1 | Multiplet | 2H | H-2', H-6' (ortho-Ph) | These protons are deshielded by the electron-withdrawing effect of the thiazole ring's C=N bond. |

| ~ 7.4-7.6 | Multiplet | 3H | H-3', H-4', H-5' (meta, para-Ph) | These protons are in a typical aromatic environment, appearing as a complex multiplet. |

| ~ 4.3-4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl group. |

| ~ 2.7-2.8 | Singlet (s) | 3H | Thiazole-CH₃ | The methyl group is attached to the electron-rich thiazole ring, placing it in this characteristic region for vinyl/aromatic methyls. |

| ~ 1.3-1.5 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons are split into a triplet by the adjacent methylene group. |

Table 1: Predicted ¹H NMR spectral data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol & Rationale

¹³C NMR spectroscopy provides essential information about the carbon skeleton of the molecule. The same sample preparation as for ¹H NMR is used. A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon atom appears as a singlet. This simplifies the spectrum and allows for unambiguous counting of non-equivalent carbons. The chemical shifts are highly sensitive to the electronic environment, making ¹³C NMR a powerful tool for identifying functional groups and the overall molecular structure.

Expected Spectral Data & Interpretation

The molecule possesses 11 unique carbon environments. The predicted chemical shifts are based on established ranges for thiazoles, esters, and phenyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168-170 | Thiazole-C 2 | This carbon is double-bonded to nitrogen and single-bonded to sulfur, resulting in a significant downfield shift. |

| ~ 162-164 | Ester C =O | The carbonyl carbon of the ester group characteristically appears in this highly deshielded region. |

| ~ 158-160 | Thiazole-C 4 | This carbon is part of a C=C bond within the thiazole ring and is substituted with a methyl group. |

| ~ 132-134 | Phenyl C -1' (ipso) | The ipso-carbon of the phenyl ring, directly attached to the thiazole. |

| ~ 130-132 | Phenyl C -4' (para) | The para-carbon of the phenyl ring. |

| ~ 129-130 | Phenyl C -3', C-5' (meta) | The meta-carbons of the phenyl ring. |

| ~ 126-128 | Phenyl C -2', C-6' (ortho) | The ortho-carbons of the phenyl ring. |

| ~ 115-117 | Thiazole-C 5 | This carbon is part of a C=C bond and is substituted with the electron-withdrawing ester group. |

| ~ 61-63 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |

| ~ 16-18 | Thiazole-CH₃ | The methyl carbon attached to the thiazole ring. |

| ~ 14-15 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Table 2: Predicted ¹³C NMR spectral data for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Mass Spectrometry (MS)

Experimental Protocol & Rationale

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a molecule of this nature, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique.[4] In EI, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation provides a "fingerprint" that can be used to deduce the structure of the molecule. The analysis of these fragments allows for a self-validating system, where the observed pieces must logically reassemble to form the parent molecule.

Data Interpretation

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 247, corresponding to the monoisotopic mass of the compound.[1][2] The key fragmentation pathways are driven by the stability of the resulting fragments and the presence of weaker bonds.

Expected Fragmentation Data:

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 247 | [C₁₃H₁₃NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 202 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |

| 174 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate radical |

| 103 | [C₆H₅CN]⁺ | Benzonitrile cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 3: Expected key fragments in the mass spectrum.

Caption: Proposed primary fragmentation pathway in Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Experimental Protocol & Rationale

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). A common method is to prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample. This ensures a uniform matrix that is transparent to IR radiation in the analytical range (~4000-400 cm⁻¹). The presence of specific absorption bands provides direct evidence for key functional groups, corroborating the overall structural assignment.

Expected Spectral Data & Interpretation

The IR spectrum will be dominated by absorptions from the ester and the substituted thiazole and phenyl rings. Predictions are based on data from structurally similar molecules.[3][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3100-3000 | C-H Stretch | Aromatic (C-H) | Characteristic stretching vibrations for sp² C-H bonds on the phenyl ring. |

| ~ 2980-2900 | C-H Stretch | Aliphatic (C-H) | Asymmetric and symmetric stretching of the methyl and methylene groups. |

| ~ 1730-1715 | C=O Stretch | Ester (C=O) | A strong, sharp absorption band characteristic of the ester carbonyl group. This is a key diagnostic peak. |

| ~ 1610-1580 | C=N Stretch | Thiazole ring | Stretching vibration of the imine bond within the thiazole heterocycle. |

| ~ 1550-1450 | C=C Stretch | Aromatic/Thiazole | Skeletal vibrations of the phenyl and thiazole rings. |

| ~ 1250-1150 | C-O Stretch | Ester (C-O) | Asymmetric C-O-C stretching of the ester group. |

| ~ 770-730 & ~ 700-680 | C-H Bend | Aromatic (C-H) | Out-of-plane bending vibrations for a monosubstituted benzene ring. |

Table 4: Predicted characteristic IR absorption bands.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a cohesive and self-validating dataset for the structural confirmation of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The predicted ¹H and ¹³C NMR spectra map the proton and carbon frameworks, respectively, highlighting the distinct chemical environments of the ethyl ester, methyl, and phenyl substituents. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern initiated by the cleavage of the ester group. Finally, infrared spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the aromatic systems. Together, these techniques offer an unambiguous and robust characterization of the target molecule, essential for its use in research and development.

References

-

SpectraBase. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate - Optional[MS (GC)] - Spectrum. [Link].

-

The Royal Society of Chemistry. Supporting Information. [Link].

-

PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970. [Link].

-

National Center for Biotechnology Information. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. [Link].

-

ResearchGate. (PDF) Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate. [Link].

-

ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link].

-

PubChemLite. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (C13H13NO2S). [Link].

Sources

- 1. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (C13H13NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

Physical and chemical properties of 2-phenylthiazole derivatives

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylthiazole Derivatives

Authored by: Gemini, Senior Application Scientist

Date: January 7, 2026

Abstract

The 2-phenylthiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of 2-phenylthiazole derivatives. We will delve into the core physicochemical characteristics, established synthetic methodologies, and detailed spectroscopic characterization. Furthermore, this guide will explore the significant biological activities of these derivatives, supported by quantitative data and mechanistic insights, with a focus on their applications as antifungal and anticancer agents. Detailed, field-proven experimental protocols are provided to ensure the practical applicability of the concepts discussed.

Introduction: The Significance of the 2-Phenylthiazole Scaffold

Heterocyclic compounds are fundamental to the field of drug discovery. Among them, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of many biologically active molecules, including the essential vitamin B1 (thiamine).[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylthiazole core gains specific steric and electronic features that enhance its ability to interact with biological targets.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antibacterial, antiviral, anti-inflammatory, and anthelmintic properties.[2][3][4][5] This versatility has made the 2-phenylthiazole moiety a focal point for synthetic and medicinal chemists aiming to develop next-generation therapeutics. For instance, the FDA-approved antifungal drug isavuconazole features a phenylthiazole structure, underscoring the clinical relevance of this chemical class.[2] This guide serves as a technical resource, bridging fundamental chemistry with practical application to empower researchers in their exploration of this promising compound family.

Core Physicochemical Properties of 2-Phenylthiazole

Understanding the intrinsic properties of the parent 2-phenylthiazole molecule is crucial for predicting the behavior of its derivatives. The fusion of the electron-rich thiazole ring with the aromatic phenyl group dictates its reactivity and intermolecular interaction potential.

| Property | Value | Source |

| Molecular Formula | C₉H₇NS | [6] |

| Molecular Weight | 161.23 g/mol | [6] |

| IUPAC Name | 2-phenyl-1,3-thiazole | [6] |

| Melting Point | 149-153 °C (for 2-Amino-4-phenylthiazole) | [7] |

| LogP (Octanol/Water) | 2.6 | [6] |

The thiazole ring itself is aromatic, which contributes to the overall stability of the molecule. The nitrogen atom acts as a weak base, while the sulfur atom can participate in various non-covalent interactions. The phenyl group can be readily functionalized, allowing for systematic modifications to tune the molecule's properties, such as solubility, lipophilicity, and target-binding affinity. This tunability is a key reason for the widespread investigation of its derivatives in drug discovery programs.

Synthesis of 2-Phenylthiazole Derivatives: Core Methodologies

The construction of the 2-phenylthiazole scaffold and its derivatives can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on both the thiazole and phenyl rings.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and widely utilized method for forming the thiazole ring. It involves the cyclocondensation reaction between an α-haloketone and a thioamide.[8] For the synthesis of 2-phenylthiazole derivatives, thiobenzamide (or its substituted analogs) is a common starting material.

-

Causality: This reaction is mechanistically driven by the nucleophilicity of the thioamide's sulfur and nitrogen atoms, which attack the electrophilic carbons of the α-haloketone. The simplicity of the starting materials and the reliability of the reaction make it a first-choice method for generating diverse libraries of these compounds.

Suzuki Cross-Coupling Reaction

For creating the crucial C-C bond between the thiazole and phenyl rings, the Suzuki cross-coupling reaction is a powerful modern alternative.[8] This palladium-catalyzed reaction typically couples a 2-halothiazole with a phenylboronic acid derivative.

-

Causality: The strength of the Suzuki reaction lies in its high functional group tolerance and its ability to proceed under relatively mild conditions. This allows for the late-stage introduction of complex or sensitive phenyl groups, providing significant flexibility in the design of target molecules.

Below is a diagram illustrating the two primary synthetic workflows.

Sources

- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 2-Phenylthiazole | C9H7NS | CID 547494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氨基-4-苯基噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of Thiazole Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous clinically approved drugs.[2] When functionalized with a carboxylate group, the resulting thiazole carboxylate derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics against a spectrum of human diseases. This guide provides an in-depth exploration of the significant biological activities of thiazole carboxylate compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers to effectively advance their drug discovery programs.

Section 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole carboxylate derivatives have emerged as a potent class of anticancer agents, demonstrating efficacy against a wide range of tumor cell lines.[3][4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Key Kinases and Enzymes

A primary mechanism through which thiazole carboxylates exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[6] For instance, certain thiazole-5-carboxylate derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling.[5] By blocking MAGL, these compounds can disrupt cancer cell metabolism and signaling. Furthermore, some derivatives have been designed to target c-Met kinase, a receptor tyrosine kinase involved in cell growth and invasion, showing significant antiproliferative activity.[7]

Another critical aspect of their anticancer activity involves the induction of cell cycle arrest and apoptosis. For example, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has been shown to induce G0/G1 cell cycle arrest in various cancer cell lines.[3] This prevents cancer cells from progressing through the cell division cycle, ultimately leading to their demise.

Signaling Pathway: c-Met Kinase Inhibition by a Thiazole Carboxamide Derivative

Caption: Inhibition of c-Met signaling by a thiazole carboxamide derivative.

Experimental Protocols for Evaluating Anticancer Activity

A systematic evaluation of the anticancer potential of thiazole carboxylate compounds involves a cascade of in vitro assays designed to assess cytotoxicity, effects on cell proliferation, and the mechanism of cell death.[8][9][10][11]

1.2.1. In Vitro Cytotoxicity and Cell Viability Assays

The initial screening of novel compounds typically involves assessing their cytotoxic effects on a panel of cancer cell lines.[6][12]

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiazole carboxylate compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[13]

1.2.2. Data Presentation: Comparative Cytotoxicity of Thiazole Carboxylate Derivatives

| Compound | Cell Line | IC50 (µM)[5][7] |

| Compound 3g (NSC:788170) | EKVX (Non-Small Cell Lung Cancer) | 0.865 |

| MDA-MB-468 (Breast Cancer) | 1.20 | |

| Compound 4c (NSC:788176) | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 |

| EKVX (Non-Small Cell Lung Cancer) | 0.96 | |

| MDA-MB-231/ATCC (Breast Cancer) | 1.08 | |

| Compound 51am | A549 (Lung Carcinoma) | 0.83 |

| HT-29 (Colorectal Carcinoma) | 0.68 | |

| MDA-MB-231 (Breast Cancer) | 3.94 |

Section 2: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[14] Thiazole carboxylate derivatives have demonstrated significant anti-inflammatory properties, primarily by targeting enzymes involved in the inflammatory pathway.[15][16][17][18]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The arachidonic acid pathway is central to the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[16] Several thiazole derivatives have shown potent inhibitory activity against these enzymes.[16] For instance, some thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have been identified as potential inhibitors of inducible nitric oxide synthase (iNOS), another key enzyme in the inflammatory process.[15][19] By blocking these enzymatic pathways, thiazole carboxylates can effectively reduce the production of inflammatory mediators.

Workflow: In Vivo Evaluation of Anti-inflammatory Activity

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocols for Evaluating Anti-inflammatory Activity

Both in vitro and in vivo models are essential for characterizing the anti-inflammatory potential of thiazole carboxylate compounds.[14][20][21][22]

2.2.1. In Vivo Model: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for assessing acute inflammation.[21][23]

Protocol: Carrageenan-Induced Paw Edema

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiazole carboxylate compound. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

2.2.2. Data Presentation: Anti-inflammatory Efficacy of Thiazole Derivatives

| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema[17] |

| 3c | 100 | 3 | 44 |

| 3d | 100 | 3 | 41 |

| Indomethacin | 10 | 3 | 52 |

Section 3: Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[24][25] Thiazole-containing compounds have a long history in antimicrobial drug discovery, and thiazole carboxylates are no exception, exhibiting activity against a range of bacteria and fungi.[24][26][27][28][29]

Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial mechanisms of thiazole carboxylates are diverse. Some derivatives are thought to interfere with microbial DNA synthesis by inhibiting enzymes like DNA gyrase.[28] Others may disrupt cell wall synthesis or interfere with essential metabolic pathways. The specific mechanism often depends on the substitution pattern on the thiazole ring and the nature of the carboxylate derivative (e.g., ester, amide).

Experimental Protocols for Evaluating Antimicrobial Activity

Standard microbiological assays are employed to determine the antimicrobial spectrum and potency of thiazole carboxylate compounds.

3.2.1. In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare two-fold serial dilutions of the thiazole carboxylate compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: A Scaffold of Opportunity

Thiazole carboxylate compounds represent a versatile and highly promising class of molecules for drug discovery. Their demonstrated efficacy across anticancer, anti-inflammatory, and antimicrobial applications, coupled with their synthetic tractability, makes them an attractive area for further investigation. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore the therapeutic potential of their novel thiazole carboxylate derivatives. As our understanding of the intricate cellular pathways underlying various diseases continues to grow, the targeted design and synthesis of novel thiazole carboxylates will undoubtedly lead to the development of next-generation therapeutics.

References

- Bhusnure, O., Gholve, S., & Giram, P. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Pharmaceutical Science, 11(9), 1-10.

- Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science, 9(11), 127-134.

- G-Durle, A. N., Pîrvu, M., Bîrceanu, A., Avram, S., & G-Durle, F. I. (2019). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 24(22), 4059.

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

- Thakur, A., & Luniwal, A. (2018). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1817, 1-13.

-

Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

- Cooper, A. C., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 27(19), 4553–4557.

-

Semantic Scholar. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Retrieved from [Link]

- Li, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules (Basel, Switzerland), 21(10), 1358.

- Kumar, D., et al. (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-cancer agents in medicinal chemistry, 20(12), 1486–1501.

- Li, Z., et al. (2016).

- Liu, W., et al. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(7), 451–459.

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(17), 4367.

-

International Journal of Pharmacy & Life Sciences. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

- El-Metwaly, N. M. (2020). Review of the synthesis and biological activity of thiazoles.

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Retrieved from [Link]

-

IAS Research. (2025). Comprehensive Guide to Writing White Papers for Scientists and Engineers. Retrieved from [Link]

- El-Sayed, N. N. E., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(2), 360-368.

-

Semantic Scholar. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Retrieved from [Link]

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1735–1753.

- Osorio-Londoño, A., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules (Basel, Switzerland), 27(13), 4238.

- Singh, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS omega, 8(20), 17833–17845.

-

Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

- Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225.

-

Stack Overflow. (2009). Technical White paper: How to write one. Retrieved from [Link]

-

ResearchGate. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Retrieved from [Link]

- Popiołek, Ł., & Biernasiuk, A. (2022). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Molecules (Basel, Switzerland), 27(21), 7575.

- Al-Ostath, R. A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(15), 5779.

-

Journal of Pharmaceutical Negative Results. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved from [Link]

-

Journal of Cardiovascular Disease Research. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

-

Journal of Cardiovascular Disease Research. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

- Pohjoispää, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules (Basel, Switzerland), 27(21), 7575.

- Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules (Basel, Switzerland), 24(3), 516.

-

Venngage. (2025). How to Write a Technical White Paper (2025 Guide). Retrieved from [Link]

-

Compose.ly. (n.d.). The Ultimate Guide to Writing Technical White Papers. Retrieved from [Link]

- Al-Zoubi, R. M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PloS one, 20(9), e0311099.

- Biernasiuk, A., & Popiołek, Ł. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (Basel, Switzerland), 27(21), 7575.

-

Kolabtree. (2021). How to Write a Biotech Whitepaper - A Comprehensive Guide. Retrieved from [Link]

Sources

- 1. kuey.net [kuey.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. noblelifesci.com [noblelifesci.com]

- 10. longdom.org [longdom.org]

- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 13. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 18. mdpi.com [mdpi.com]

- 19. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors | Semantic Scholar [semanticscholar.org]

- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 21. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]

- 22. ijpras.com [ijpras.com]

- 23. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 24. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jchemrev.com [jchemrev.com]

- 29. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

An In-Depth Technical Guide to the Crystal Structure of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is a representative member of this class, holding potential as a synthetic intermediate for more complex drug candidates.[3] Understanding its three-dimensional structure is paramount for rational drug design, enabling the precise mapping of intermolecular interactions that govern its biological activity. This guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of this compound. While a public crystal structure for this specific molecule is not available as of early 2026, this document outlines a robust workflow for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. By referencing crystallographic data from closely related analogs, we further predict and discuss the anticipated structural features of the title compound.

Introduction: The Significance of the Thiazole Moiety in Drug Discovery

Thiazole derivatives are a versatile class of heterocyclic compounds that feature prominently in a wide array of therapeutic agents, exhibiting properties that include antibacterial, anti-inflammatory, antihypertensive, and anticancer activities.[1][4] Their prevalence in drug development can be attributed to the thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. The specific compound, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, serves as a valuable building block in organic synthesis for creating more elaborate and biologically potent molecules.[3] A definitive crystal structure would provide invaluable data on its molecular geometry, conformation, and potential intermolecular interactions, thereby guiding future derivatization efforts to enhance therapeutic efficacy.

Synthesis and Crystallization

The first critical step towards structural elucidation is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthetic Protocol: A One-Pot Approach

A highly efficient one-pot synthesis method has been reported for similar 2-substituted-4-methylthiazole-5-carboxylates, which is adaptable for the title compound.[3] This approach is preferable to traditional two-step methods due to its milder reaction conditions, easier work-up, and generally higher yields.

Experimental Protocol:

-

Reaction Setup: To a stirred mixture of ethyl acetoacetate (1.0 eq.) in a 1:1 solution of water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise at a temperature maintained below 0°C.

-

Bromination: Allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Thiazole Ring Formation: Once the bromination is complete, add benzamide (1.0 eq.) to the mixture.

-

Cyclization: Heat the reaction mixture to 80°C and maintain for 2-3 hours. The progress of the cyclization reaction should also be monitored by TLC.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically subjected to an aqueous work-up. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Diagram of Synthetic Workflow:

Caption: One-pot synthesis of the target compound.

Crystallization Strategy

Growing single crystals suitable for X-ray diffraction is often a matter of empirical screening of various conditions.

Experimental Protocol:

-

Solvent Selection: Begin by dissolving the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to determine solubility.

-

Slow Evaporation: Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials. Cover the vials with a perforated seal (e.g., Parafilm with pinholes) and leave them undisturbed in a vibration-free environment.

-

Vapor Diffusion:

-

Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is sparingly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Solid-Liquid: If the compound is a solid, place it in a small vial and place this inside a larger sealed container with a solvent in which the compound is sparingly soluble. The solvent vapor will slowly dissolve the solid and create a saturated solution from which crystals may grow.

-

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately mount them on the goniometer head of the diffractometer.

X-ray Diffraction and Structure Determination

The following section outlines the standard workflow for single-crystal X-ray crystallography.

Diagram of Crystallographic Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Enduring Significance of the 1,3-Thiazole Scaffold

An In-depth Technical Guide to the Discovery and History of Substituted 1,3-Thiazole Synthesis

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive overview of the historical milestones and foundational synthetic methodologies that have enabled the exploration and exploitation of this remarkable heterocyclic system. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings and practical considerations that have guided the synthesis of substituted 1,3-thiazoles from their initial discovery to the present day.

The Genesis of Thiazole Synthesis: The Hantzsch Reaction

The journey into the synthesis of the thiazole core began in the late 19th century with the pioneering work of German chemist Arthur Hantzsch.[3][4] His development of what is now known as the Hantzsch thiazole synthesis marked a pivotal moment, providing the first reliable and versatile method for constructing this heterocyclic ring.[3][5]

Historical Context and Discovery

First reported by Arthur Hantzsch in 1887, the Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) and a thioamide.[3][4] This discovery was a landmark achievement, opening the door to the systematic preparation and study of a wide array of thiazole derivatives.[2] The robustness and broad applicability of this method are evidenced by its continued use in both academic and industrial settings over a century after its inception.[6][7]

Detailed Mechanism of the Hantzsch Synthesis

The Hantzsch synthesis proceeds through a well-established reaction pathway. The causality behind the sequence of bond formations is a classic example of nucleophilic substitution and intramolecular cyclization.

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This step follows an SN2 mechanism, resulting in the displacement of the halide ion and the formation of an intermediate salt.[8][9]

-

Intramolecular Cyclization: Following the initial substitution, the nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This leads to the formation of a five-membered ring intermediate.[10]

-

Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form a more stable, aromatic thiazole ring.[9]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis. The self-validating nature of this procedure lies in the precipitation of the product upon neutralization, providing a straightforward method for isolation and purification.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na2CO3) solution

-

Water (for rinsing)

Procedure:

-

In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[10]

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate.

-

Maintain the reaction at a gentle reflux for 30 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

-

Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with water to remove any residual salts.

-

Dry the product to obtain 2-amino-4-phenylthiazole.

Expanding the Synthetic Repertoire: Post-Hantzsch Methodologies

Following Hantzsch's seminal work, other chemists developed alternative routes to substituted thiazoles, broadening the scope of accessible derivatives.

The Cook-Heilbron Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides access to 5-aminothiazoles.[11] The reaction involves the condensation of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[11][12][13] Prior to this discovery, 5-aminothiazoles were a relatively obscure class of compounds.[11]

Mechanism: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon of carbon disulfide.[11] Subsequent intramolecular cyclization and tautomerization lead to the formation of the 5-aminothiazole ring.

Caption: Cook-Heilbron Synthesis for 5-Aminothiazoles.

The Gabriel Thiazole Synthesis

Another important method is the Gabriel synthesis, which involves the cyclization of α-acylaminoketones with phosphorus pentasulfide (P4S10) to yield 2,5-disubstituted thiazoles.[14][15] This method offers a route to thiazoles with substitution patterns that can be complementary to those obtained via the Hantzsch synthesis.

Comparative Analysis of Key Thiazole Synthesis Methods

The choice of synthetic route to a particular substituted thiazole is dictated by the desired substitution pattern and the availability of starting materials. The following table summarizes the key features of the three major synthetic methods discussed.

| Synthesis Method | Key Reactants | Product | Year of Discovery |

| Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Substituted Thiazole | 1887[3][4] |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | 5-Aminothiazole | 1947[11] |

| Gabriel Synthesis | α-Acylaminoketone, P4S10 | 2,5-Disubstituted Thiazole | - |

Modern Innovations and Future Outlook

While the classical methods of Hantzsch, Cook-Heilbron, and Gabriel remain highly relevant, contemporary research continues to refine and expand the toolkit for thiazole synthesis.[6] Modern approaches often focus on improving efficiency, sustainability, and substrate scope through the use of novel catalysts, microwave-assisted synthesis, and multi-component reactions.[7][16] The development of these new methodologies ensures that the synthesis of substituted 1,3-thiazoles will continue to be a vibrant and enabling area of chemical research, fueling further discoveries in medicine and materials science.[5]

Conclusion

The history of substituted 1,3-thiazole synthesis is a testament to the ingenuity and perseverance of organic chemists. From the foundational discovery of the Hantzsch reaction to the development of complementary methods and modern innovations, the ability to construct this vital heterocyclic scaffold has been instrumental in advancing numerous scientific disciplines. A thorough understanding of these core synthetic strategies, their mechanisms, and their practical applications is essential for any researcher, scientist, or drug development professional working with this important class of compounds.

References

-

Cook–Heilbron thiazole synthesis - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

- Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Jurnal Kimia Sains dan Aplikasi, 24(4), 126-134.

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (n.d.). Retrieved January 7, 2026, from [Link]

-

Thiazoles and Bisthiazoles - Encyclopedia.pub. (2021, March 29). Retrieved January 7, 2026, from [Link]

-

Thiazole - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.). Retrieved January 7, 2026, from [Link]

- Borcea, A.-M., & Ionut, I. (2021).

-

synthesis of thiazoles - YouTube. (2019, January 19). Retrieved January 7, 2026, from [Link]

-

Cook-Heilbron thiazole synthesis | Request PDF. (n.d.). Retrieved January 7, 2026, from [Link]

-

General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved January 7, 2026, from [Link]

- Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.

-

Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Retrieved January 7, 2026, from [Link]

-

Hantzschsche Thiazolsynthese - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.). Retrieved January 7, 2026, from [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

1,3-thiazoles: Advances in synthesis, properties, and biological potential. (2025, July 28). Retrieved January 7, 2026, from [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 7, 2026, from [Link]

-

Recent Development in the Synthesis of Thiazoles - Bentham Science Publishers. (2022, September 1). Retrieved January 7, 2026, from [Link]

- Bouherrou, S., Chibani, S., Breard, D., Marchand, P., & Logé, C. (2016).

- Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.

-

Convenient Methods for the Synthesis of Novel Thiadiazoles and Polythiadiazoles | Request PDF. (n.d.). Retrieved January 7, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). Retrieved January 7, 2026, from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment - YouTube. (2020, November 5). Retrieved January 7, 2026, from [Link]

-

Heterocyclic compound thiazole | PPTX - Slideshare. (n.d.). Retrieved January 7, 2026, from [Link]

-

ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

Hantzsch thiazole synthesis - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Hantzschsche Thiazolsynthese – Wikipedia [de.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. Thiazole - Wikipedia [en.wikipedia.org]

- 14. mjas.analis.com.my [mjas.analis.com.my]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. bepls.com [bepls.com]

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate CAS 53715-64-3 properties

An In-depth Technical Guide to Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS 53715-64-3)

Introduction: The Thiazole Scaffold in Modern Chemistry

The 1,3-thiazole ring is a cornerstone heterocyclic motif in the landscape of medicinal and materials chemistry. As a key structural component of various natural products (including Vitamin B1) and synthetic compounds, the thiazole nucleus is recognized as a "privileged scaffold." This distinction arises from its ability to engage in diverse biological interactions, leading to a wide spectrum of pharmacological activities such as anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]

This guide focuses on a specific, highly functionalized derivative: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (CAS: 53715-64-3). This molecule is not merely a static entity but a versatile synthetic intermediate. Its strategic placement of a phenyl group, a methyl group, and an ethyl ester provides multiple points for chemical modification, making it a valuable building block in the synthesis of more complex molecular architectures for drug discovery and materials science.[4][5] This document serves as a technical resource for researchers, providing in-depth information on its properties, a validated synthesis protocol with mechanistic insights, and its potential applications.

Caption: Chemical structure of the title compound.

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in both reactive and biological systems. Understanding these parameters is critical for designing synthetic routes, developing formulations, and predicting metabolic fate. The key properties of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 53715-64-3 | [6][7] |

| Molecular Formula | C₁₃H₁₃NO₂S | [6] |

| Molecular Weight | 247.31 g/mol | [6] |

| Monoisotopic Mass | 247.0667 Da | [6][8] |

| Appearance | Pale brown solid | [7] |

| Melting Point | 36 °C | [7] |

| Boiling Point | 150 °C (at reduced pressure) | [7] |

| Predicted logP (XlogP) | 3.6 | [6][8] |

| InChIKey | FYPLITQTMHJFKK-UHFFFAOYSA-N | [6] |

Spectroscopic Profile and Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following sections detail the expected spectroscopic signatures for Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, providing a framework for its unambiguous identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight and offering clues to the structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₃NO₂S.

Predicted Collision Cross Section (CCS) Data:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 248.07398 | 154.6 |

| [M+Na]⁺ | 270.05592 | 164.0 |

| [M-H]⁻ | 246.05942 | 161.0 |

(Data predicted using CCSbase)[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this thiazole derivative is expected to show several characteristic absorption bands.

-

~1720-1740 cm⁻¹: A strong absorption due to the C=O stretching vibration of the ethyl ester group. The exact position is influenced by conjugation with the thiazole ring.[9]

-